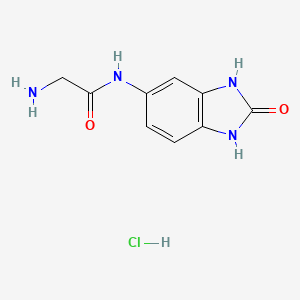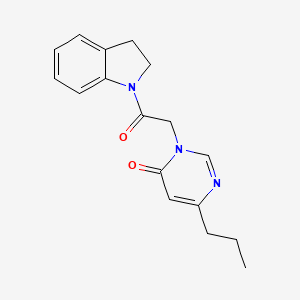![molecular formula C9H15ClN2O B2475926 Clorhidrato de 1-(hidroximetil)-6-azaspiro[2.5]octano-1-carbonitrilo CAS No. 2230802-71-6](/img/structure/B2475926.png)
Clorhidrato de 1-(hidroximetil)-6-azaspiro[2.5]octano-1-carbonitrilo
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Hydroxymethyl)-6-azaspiro[25]octane-1-carbonitrile hydrochloride is a spirocyclic compound characterized by its unique structural motif, which includes a spiro-connected bicyclic system
Aplicaciones Científicas De Investigación
1-(Hydroxymethyl)-6-azaspiro[2.5]octane-1-carbonitrile hydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as a valuable intermediate in the synthesis of complex spirocyclic compounds and as a model compound for developing new synthetic methodologies.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding due to its unique structural properties.
Métodos De Preparación
The synthesis of 1-(Hydroxymethyl)-6-azaspiro[2.5]octane-1-carbonitrile hydrochloride typically involves multi-step synthetic routes. One common method includes the reaction of a suitable azaspirocyclic precursor with hydroxymethylating agents under controlled conditions. Industrial production methods often employ optimized reaction conditions to ensure high yield and purity. Specific details on the synthetic routes and reaction conditions can be found in specialized organic chemistry literature .
Análisis De Reacciones Químicas
1-(Hydroxymethyl)-6-azaspiro[2.5]octane-1-carbonitrile hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced spirocyclic compounds.
Substitution: Nucleophilic substitution reactions can occur at the hydroxymethyl group, often using reagents like alkyl halides or sulfonates, leading to the formation of substituted derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used .
Mecanismo De Acción
The mechanism of action of 1-(Hydroxymethyl)-6-azaspiro[2.5]octane-1-carbonitrile hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for unique binding interactions, which can modulate the activity of these targets. Detailed studies on the molecular pathways involved are ongoing and can provide insights into its therapeutic potential .
Comparación Con Compuestos Similares
1-(Hydroxymethyl)-6-azaspiro[2.5]octane-1-carbonitrile hydrochloride can be compared with other spirocyclic compounds, such as spiro[2.5]octane derivatives and spirocyclic oxindoles. These compounds share similar structural features but differ in their specific functional groups and applications. The uniqueness of 1-(Hydroxymethyl)-6-azaspiro[2.5]octane-1-carbonitrile hydrochloride lies in its hydroxymethyl and carbonitrile functionalities, which confer distinct chemical reactivity and biological activity .
Similar Compounds
- Spiro[2.5]octane-1-carbonitrile
- Spirocyclic oxindoles
- Spiro[5.5]undecan-1-one
- Spiro[4.4]nonane derivatives
These compounds are structurally related but exhibit different properties and applications, highlighting the versatility and uniqueness of 1-(Hydroxymethyl)-6-azaspiro[2.5]octane-1-carbonitrile hydrochloride .
Propiedades
IUPAC Name |
2-(hydroxymethyl)-6-azaspiro[2.5]octane-2-carbonitrile;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O.ClH/c10-6-9(7-12)5-8(9)1-3-11-4-2-8;/h11-12H,1-5,7H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMCPUYBOQBKVTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12CC2(CO)C#N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Ethoxy-N-(4-{7-methylimidazo[1,2-A]pyridin-2-YL}phenyl)benzamide](/img/structure/B2475845.png)
![(5E)-5-{[2-(morpholin-4-yl)-1,3-thiazol-5-yl]methylidene}-2-sulfanylideneimidazolidin-4-one](/img/structure/B2475848.png)
![1-(Pyrazolo[1,5-a]pyridin-3-yl)ethanone](/img/structure/B2475849.png)

![ethyl 5-amino-1-[2-(methanesulfonyloxy)ethyl]-1H-pyrazole-4-carboxylate](/img/structure/B2475855.png)
![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-propoxybenzenesulfonamide](/img/structure/B2475856.png)


![N,4-dimethyl-N-[2-(methylsulfanyl)ethyl]piperazine-1-carboxamide](/img/structure/B2475862.png)

![2-({1-[(2-chlorophenyl)methyl]-1H-indol-3-yl}sulfanyl)-N-[(oxolan-2-yl)methyl]acetamide](/img/structure/B2475864.png)
![1-(1-ethyl-1H-benzo[d]imidazol-2-yl)propan-1-ol hydrochloride](/img/structure/B2475865.png)

